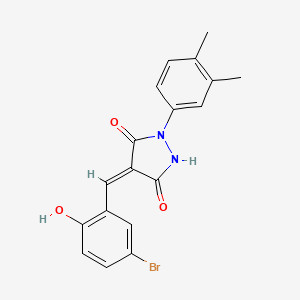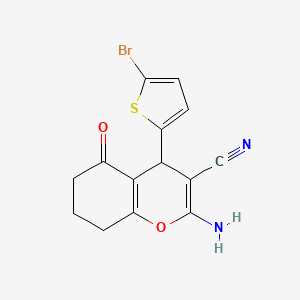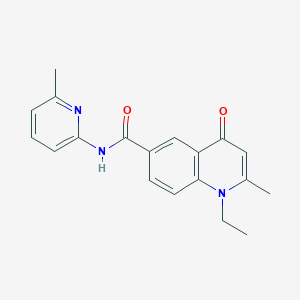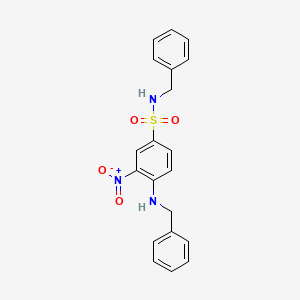
4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Bromopyruvic acid (BrPA), is a small molecule that has gained attention in the scientific community due to its potential as an anti-cancer agent. BrPA has been shown to have a selective cytotoxic effect on cancer cells, making it an attractive candidate for cancer therapy.
Wirkmechanismus
BrPA exerts its anti-cancer effects through several mechanisms. It inhibits the activity of key enzymes involved in the Warburg effect, such as hexokinase and lactate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cancer cell death. BrPA has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BrPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing healthy cells. This is likely due to the differences in metabolic pathways between cancer cells and healthy cells. BrPA has also been shown to inhibit the Warburg effect, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BrPA is its selective cytotoxic effect on cancer cells, making it an attractive candidate for cancer therapy. However, one limitation is its potential toxicity to healthy cells at high concentrations. Additionally, more research is needed to determine the optimal dosage and administration route for BrPA.
Zukünftige Richtungen
1. Development of BrPA derivatives with improved efficacy and reduced toxicity.
2. Combination therapy with other anti-cancer agents to enhance the cytotoxic effect of BrPA.
3. Investigation of the potential use of BrPA in other diseases, such as metabolic disorders.
4. Development of BrPA-based imaging agents for cancer diagnosis and monitoring.
5. Investigation of the potential use of BrPA in combination with immunotherapy for cancer treatment.
Synthesemethoden
BrPA can be synthesized through several methods, including the reaction of bromoacetic acid with pyruvic acid, or the reaction of bromine with pyruvic acid. However, the most commonly used method involves the reaction of bromopyruvic acid methyl ester with hydrazine hydrate, followed by cyclization with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
BrPA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing healthy cells. BrPA has also been shown to inhibit the Warburg effect, a metabolic pathway that is commonly upregulated in cancer cells. This makes BrPA a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-10-3-5-14(7-11(10)2)21-18(24)15(17(23)20-21)9-12-8-13(19)4-6-16(12)22/h3-9,22H,1-2H3,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNMRYXILIOFKU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)

![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)